molecular formula C14H12ClN5O B8683777 6-(3-Chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 897360-46-2

6-(3-Chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine

Cat. No. B8683777
M. Wt: 301.73 g/mol
InChI Key: PFRHYSMVBVJADD-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

A suspension of 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine (464 mg, 2.37 mmole), K2CO3 (1332 mg, 9.64 mmole), 3-chloro-4-methoxyphenyl boronic acid (907 mg, 4.86 mmole) in 1,4-dioxane (35.5 ml) and water (7 ml) was purged with a stream of nitrogen for 15 minutes. Then, tetrakis(triphenylphosphine)palladium(0) (278 mg, 0.24 mmole) was added and the reaction mixture was heated at reflux under a N2 atmosphere for 4 hours. Upon cooling, the mixture was partitioned between CH2Cl2 and a saturated aqueous sodium bicarbonate solution. The organic phase was dried over Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified by silica gel flash chromatography, using methanol and 1% Et3N in CH2Cl2 as eluent, gradually increasing the methanol concentrations from 5% to 10%, to afford the pure title compound (277 mg, yield 39%) which was characterized by its mass spectrum as follows: MS (m/z): 302 ([M+H]+, 100).
Quantity
464 mg
Type
reactant
Reaction Step One
Name
Quantity
1332 mg
Type
reactant
Reaction Step One
Quantity
907 mg
Type
reactant
Reaction Step One
Quantity
35.5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
278 mg
Type
catalyst
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([NH2:13])[C:5]2[N:11]=[C:10](Cl)[CH:9]=[CH:8][C:6]=2[N:7]=1.C([O-])([O-])=O.[K+].[K+].[Cl:20][C:21]1[CH:22]=[C:23](B(O)O)[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:1][C:2]1[N:3]=[C:4]([NH2:13])[C:5]2[N:11]=[C:10]([C:23]3[CH:24]=[CH:25][C:26]([O:27][CH3:28])=[C:21]([Cl:20])[CH:22]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1 |f:1.2.3,^1:42,44,63,82|

Inputs

Step One
Name
Quantity
464 mg
Type
reactant
Smiles
NC=1N=C(C2=C(N1)C=CC(=N2)Cl)N
Name
Quantity
1332 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
907 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1OC)B(O)O
Name
Quantity
35.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
278 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with a stream of nitrogen for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a N2 atmosphere for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel flash chromatography
TEMPERATURE
Type
TEMPERATURE
Details
gradually increasing
CONCENTRATION
Type
CONCENTRATION
Details
the methanol concentrations from 5% to 10%

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)C=CC(=N2)C2=CC(=C(C=C2)OC)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 277 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.